Fosfomycin monosodium

Catalog No.
S13192968
CAS No.
33996-10-0
M.F
C3H6NaO4P
M. Wt
160.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosfomycin monosodium

CAS Number

33996-10-0

Product Name

Fosfomycin monosodium

IUPAC Name

sodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate

Molecular Formula

C3H6NaO4P

Molecular Weight

160.04 g/mol

InChI

InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m0./s1

InChI Key

JHXHBFDOOUMZSP-LJUKVTEVSA-M

Canonical SMILES

CC1C(O1)P(=O)(O)[O-].[Na+]

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)[O-].[Na+]

Fosfomycin monosodium is a phosphonic acid derivative and an antibiotic that is primarily used to treat urinary tract infections. It was first discovered in the 1960s and is derived from the fermentation of the bacterium Streptomyces fradiae. The chemical structure of fosfomycin monosodium is represented by the formula C3H7O4PC_3H_7O_4P and it exists as a sodium salt, which enhances its solubility in water, making it suitable for intravenous administration and oral formulations .

Fosfomycin monosodium acts as a competitive inhibitor of enolpyruvyl transferase (MurA), an enzyme crucial for bacterial cell wall synthesis. The mechanism involves the drug mimicking phosphoenolpyruvate, allowing it to bind to MurA and prevent the conversion of UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid. This inhibition disrupts peptidoglycan biosynthesis, leading to bacterial cell lysis and death .

The synthesis of fosfomycin monosodium typically involves several

Fosfomycin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its unique mode of action allows it to be effective against strains that are resistant to other antibiotics, including penicillins and cephalosporins. Clinical studies have shown that fosfomycin is particularly effective against Escherichia coli and Klebsiella pneumoniae, which are common pathogens in urinary tract infections .

The pharmacokinetics of fosfomycin indicate rapid absorption following administration, with a half-life of approximately 1.5 to 2 hours. It has low protein binding (around 3%) and achieves high tissue concentrations, making it effective for systemic infections .

The synthesis of fosfomycin monosodium can be achieved through various methods:

  • Fermentation: Traditional methods involve fermentation using Streptomyces fradiae, which naturally produces fosfomycin.
  • Chemical Synthesis: More recent approaches utilize chemical synthesis techniques that involve multiple steps including:
    • The reaction of (S)-2-hydroxypropylphosphonic acid with various reagents to form the active compound.
    • Neutralization processes involving sodium hydroxide or cation exchange resins to produce the sodium salt form .

These methods aim to optimize yield while minimizing hazardous waste and byproducts.

Fosfomycin monosodium is primarily used in clinical settings for treating uncomplicated urinary tract infections caused by susceptible bacteria. It can be administered orally or intravenously, depending on the severity of the infection. Additionally, its unique mechanism makes it a candidate for use in combination therapies against multi-drug resistant bacterial strains .

Research into drug interactions involving fosfomycin has revealed that it can be affected by other medications that alter renal function or affect bacterial flora. For instance, concurrent use with other antibiotics may enhance or diminish its efficacy depending on the specific drugs involved. Moreover, studies indicate that certain metabolic pathways may be influenced by co-administered drugs, potentially leading to altered pharmacokinetics of fosfomycin itself .

Fosfomycin monosodium shares structural similarities with several other compounds in the antibiotic class. Below is a comparison with similar compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Features
CeftazidimeBeta-lactam ringInhibition of cell wall synthesisBroad-spectrum against Gram-negative bacteria
MeropenemBeta-lactam ringInhibition of cell wall synthesisResistant to many beta-lactamases
TeicoplaninGlycopeptide structureInhibition of cell wall synthesisEffective against Gram-positive bacteria
VancomycinGlycopeptide structureInhibition of cell wall synthesisUsed primarily for serious Gram-positive infections

Fosfomycin's uniqueness lies in its phosphonate structure and its ability to inhibit MurA, making it effective against resistant strains where other antibiotics fail .

Fundamental Biosynthetic Pathway

Fosfomycin monosodium biosynthesis in Streptomyces fradiae initiates with the conversion of phosphoenolpyruvate to phosphonopyruvate, catalyzed by phosphoenolpyruvate mutase encoded by the fom1 gene [1] [14]. This thermodynamically unfavorable transformation is made feasible through coupling with the irreversible decarboxylation of phosphonopyruvate to phosphonoacetaldehyde by a thiamine-dependent decarboxylase [8]. The subsequent reduction to 2-hydroxyethylphosphonate represents a critical intermediate step in the biosynthetic cascade [1] [2].

The methylation of 2-hydroxyethylphosphonate to generate 2-hydroxypropylphosphonate is catalyzed by the radical S-adenosylmethionine methyltransferase Fom3 [8] [13]. This unusual methylation reaction involves the transfer of a methyl group from methionine, with radioactive incorporation studies demonstrating that the methyl carbon of methionine serves as the direct precursor of the methyl group in fosfomycin [1] [4]. The final step involves epoxide formation through the action of 2-hydroxypropylphosphonate epoxidase, completing the biosynthetic pathway to fosfomycin [16] [18].

Precursor Utilization and Medium Optimization

Streptomyces fradiae demonstrates specific requirements for precursor utilization in fosfomycin production [1] [2]. The organism produces fosfomycin as a secondary metabolite in glucose-asparagine medium containing citrate, L-methionine, and L-glutamate [1] [4]. Glucose serves as the primary carbon source, with carbon incorporation studies revealing that carbon 1 of fosfomycin derives from glucose carbons 1 and 6, while glucose-2-14C labels fosfomycin carbon 2 [1].

L-methionine functions as a critical stimulator of fosfomycin production without affecting growth, requiring early addition to achieve maximal antibiotic synthesis during fermentation [1] [2]. The L-glutamate requirement demonstrates flexibility, as several tricarboxylic acid cycle intermediates can effectively replace this amino acid [1]. L-asparagine represents the most effective nitrogen source for both growth and fosfomycin production, while glycine supports synthesis only when present in concentrations exceeding growth requirements [1].

Essential trace elements include cobalt and inorganic phosphate, both required at concentrations exceeding those supporting maximal growth [1]. The citrate requirement correlates directly with growth needs, distinguishing it from the production-specific requirements of methionine and glutamate [1] [2].

Metabolic Engineering Approaches

Advanced metabolic engineering strategies have been developed to enhance fosfomycin production in Streptomyces fradiae [14] [39]. The minimal biosynthetic gene cluster consists of fom1-4 and fomA-D, with the discovery of a LuxR-type activator (fomR) located approximately 13 kilobases from the cluster proving essential for heterologous production [14]. Gene deletion and disruption studies revealed that previously implicated genes fomE and fomF are not essential for fosfomycin biosynthesis [14].

CRISPR-Cas9 system applications have revolutionized actinomycete engineering for antibiotic production enhancement [39]. These genome engineering tools enable insertion and deletion of gene fragments, along with precise editing of DNA and RNA bases [39]. The integration of multiple copies of biosynthetic gene clusters using bacteriophage ΦC31 attachment and integration systems, combined with CRISPR-Cas9, has demonstrated significant production improvements in related antibiotic systems [39].

Strain improvement methodologies include ultraviolet irradiation and sodium nitrite mutagenesis for generating high-yield mutant libraries [45]. High-throughput screening methods utilizing 24-well plate technology and UV spectrophotometry enable efficient identification of enhanced production strains [45]. Joint mutagenesis approaches combining multiple mutagenic treatments have shown superior results in generating strains with enhanced production capabilities [45].

Precursor ComponentConcentration RangeFunctionProduction Impact
Glucose2-4%Primary carbon sourceEssential for carbon skeleton formation
L-methionineGrowth-independent levelsMethyl donorMarked stimulation of production
L-glutamateVariable with TCA cycle intermediatesMetabolic cofactorProduction enhancement
L-asparagineOptimal nitrogen sourceGrowth and production supportMost effective nitrogen source
CobaltAbove growth-supporting levelsEnzymatic cofactorRequired for antibiotic production
Inorganic phosphateAbove growth-supporting levelsPhosphonate precursorEssential for biosynthesis

Chemical Synthesis Strategies: Epoxidation and Phosphonic Acid Derivatization

Epoxidation of (Z)-1-Propenylphosphonates

The first reported chemical synthesis of fosfomycin monosodium employed epoxidation of (Z)-1-propenylphosphonic acid as the key transformation [17] [20]. This approach involves stereospecific reduction of dibutyl 1-propynylphosphonate to dibutyl (Z)-1-propenylphosphonate, followed by deprotection with concentrated hydrochloric acid to generate racemic (±)-(Z)-1,2-epoxypropylphosphonic acid [17]. Resolution using quinine salt crystallization yields enantiomerically pure fosfomycin [17].

Improved synthetic routes utilize propargyl alcohol as the starting material for conversion to (Z)-1-propenylphosphonic acid [17]. The implementation of acid-sensitive tert-butyl protecting groups instead of n-butyl groups provides cleaner and more rapid deprotection conditions [17]. Di-tert-butyl-2-propynylphosphite, prepared from di-tert-butyl phosphorochloridate and propargyl alcohol, undergoes thermal rearrangement to propadienylphosphonate, followed by stereospecific hydrogenation and deprotection to yield (Z)-1-propenylphosphonic acid [17].

Industrial-scale epoxidation processes employ sodium molybdate as catalyst with hydrogen peroxide as oxidant [28] [30]. The reaction proceeds at controlled temperatures of 40-60°C in alcoholic or aqueous media, with yields reaching 75% for the phenylethylamine salt derivative [28]. Chiral ligand systems utilizing rhenium-based catalysts have been developed for asymmetric epoxidation, achieving high enantioselectivity in fosfomycin synthesis [30].

1,2-Dihydroxylpropylphosphonate Ring Closure

Sharpless asymmetric dihydroxylation represents a sophisticated approach for fosfomycin synthesis through dihydroxypropylphosphonate intermediates [17]. This methodology employs enriched AD-mix-α for dihydroxylation of (E)-1-propenylphosphonate, achieving dibenzyl (1S,2S)-1,2-dihydroxypropylphosphonate in 65% yield with greater than 99% enantiomeric excess [17]. Subsequent regioselective sulfonylation using nosyl chloride in the presence of triethylamine generates monosulfonate intermediates [17].

Treatment with potassium carbonate facilitates ring closure to form the dibenzyl epoxide in 67% yield [17]. Final hydrogenolysis removes the protecting groups to afford fosfomycin monosodium [17]. Alternative approaches utilize trimethylsilyldibenzylphosphite addition to (S)-triisopropylsilyloxylacetaldehyde at -78°C, followed by methanesulfonyl chloride treatment and deprotection with tetra-n-butylammonium fluoride [17].

The stereoselectivity of these transformations depends critically on substrate configuration and reaction conditions [17]. Protected α-hydroxyphosphonates undergo methanesulfonate formation followed by deprotection and ring closure, yielding diastereoisomerically pure epoxide products in 76% yield [17].

Phosphonic Acid Derivatization Methods

Phase transfer catalyzed derivatization represents an innovative approach for fosfomycin analysis and purification [22]. This methodology employs phase transfer catalysts to facilitate simultaneous extraction, preconcentration, and derivatization of fosfomycin [22]. Using pentafluorobenzyl bromide as derivatization reagent, fosfomycin undergoes conversion to pentafluorobenzyl ester derivatives under optimized conditions [22].

The derivatization process requires careful optimization of catalyst concentration, counter ion selection, polarity considerations, extraction solvents, and pH values [22]. Temperature control, reaction duration, and reagent stoichiometry significantly influence derivatization efficiency [22]. Ethylphosphonic acid serves as an effective internal standard, undergoing identical pretreatment procedures [22].

Separation of derivatives utilizes pentafluorophenyl-C18 analytical columns, providing unique selectivity with isocratic acetonitrile-water elution systems [22]. The method demonstrates correlation coefficients exceeding validation requirements for bioanalytical applications [22].

Synthesis MethodKey ReagentsYield (%)SelectivityIndustrial Applicability
Z-Propenylphosphonate epoxidationH₂O₂, Na₂MoO₄75ModerateHigh
Sharpless dihydroxylationAD-mix-α, nosyl chloride65>99% eeModerate
Chiral rhenium catalysisChiral ligands, H₂O₂VariableHighDeveloping
Phase transfer derivatizationPFBBr, PT catalystQuantitativeHighAnalytical

Industrial-Scale Purification Techniques

Crystallization and Salt Formation

Industrial purification of fosfomycin monosodium relies primarily on controlled crystallization processes [27]. The conversion from fosfomycin disodium to monosodium form involves neutralization of one equivalent sodium using acid or cation exchange resin in aqueous or alcoholic solvents [27]. The process utilizes water, methanol, or dimethyl sulfoxide as solvents, with sulfuric acid serving as the preferred neutralizing acid [27].

Crystallization procedures involve combining the neutralized solution with anti-solvents to induce precipitation [27]. Recovery of crystalline fosfomycin monosodium achieves multiple polymorphic forms, designated as Forms 1 through 5, each exhibiting distinct crystallographic properties [27]. The process avoids hazardous chemicals previously employed in synthesis, including ozone, sodium sulfide, thionyl chloride, and benzene [27].

Mixed salt preparations containing 65-60% fosfomycin monosodium and 40-35% fosfomycin disodium have been developed using cation exchange resins [27]. These formulations provide intermediate sodium content suitable for specific pharmaceutical applications [27]. Crystal form characterization involves powder X-ray diffraction analysis to confirm polymorphic identity [27].

Large-scale production facilities, such as those operated by Compañía Española de Penicilina y Antibióticos at Aranjuez, began industrial fosfomycin production in 1971 [24]. Current manufacturing emphasizes epoxide formation from phosphonic acid precursors rather than fermentation-based approaches [24].

Chromatographic Purification Methods

High-performance liquid chromatography serves as the primary analytical and preparative purification technique for fosfomycin monosodium [38] [50]. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry provides superior sensitivity and specificity for quantitative analysis [31] [50]. Mobile phase systems utilizing acetonitrile-water gradients with ammonium bicarbonate buffers optimize separation efficiency [22].

Ion-exchange chromatography exploits the phosphonic acid functionality for selective binding and elution [38]. Cation exchange resins facilitate sodium content adjustment during purification processes [27]. The methodology enables precise control of sodium stoichiometry in the final product [27].

Preparative chromatography scales employ specialized columns designed for high loading capacity while maintaining resolution [38]. Fraction collection systems enable recovery of purified fosfomycin monosodium with predetermined purity specifications [38]. Solvent recovery and recycling systems minimize waste generation in industrial operations [38].

Advanced Purification Technologies

Membrane-based separation technologies offer promising approaches for fosfomycin purification [38]. Ultrafiltration membranes selectively retain high molecular weight impurities while allowing fosfomycin passage [38]. Reverse osmosis systems concentrate fosfomycin solutions prior to crystallization [38].

Electrochemical purification methods exploit the ionic nature of fosfomycin monosodium [38]. Electrodialysis systems enable selective ion removal and concentration adjustment [38]. These approaches minimize chemical reagent consumption while achieving high purity levels [38].

Supercritical fluid extraction represents an emerging technology for pharmaceutical purification [38]. Carbon dioxide-based systems operate under mild conditions, preserving fosfomycin stability while achieving effective separation from organic impurities [38]. The technology offers environmental advantages through solvent elimination [38].

Stability Considerations During Manufacturing Processes

pH-Dependent Stability Profiles

Fosfomycin monosodium exhibits pronounced pH-dependent stability characteristics critical for manufacturing optimization [36] [38]. Maximum stability occurs in slightly alkaline solutions within pH ranges of 7.5 to 8.5, where the molecular structure remains intact and preserves antibacterial properties [36]. Acidic conditions promote hydrolysis of the epoxide ring, significantly reducing antimicrobial efficacy [36].

Extreme pH values, either highly acidic or strongly alkaline, accelerate degradation processes and compromise therapeutic effectiveness [36]. pH stability relationships guide formulation development, storage condition specifications, and buffer system selection for intravenous preparations [36]. Phosphate buffer systems effectively maintain optimal pH ranges during manufacturing and storage [36].

Temperature interactions with pH effects influence compound longevity and stability profiles [36]. Accelerated stability testing under elevated temperature and varying pH conditions provides predictive data for long-term storage under normal conditions [38]. Forced degradation studies utilizing acidic hydrolysis (0.1-1.0 N hydrochloric acid), basic hydrolysis (0.1-1.0 N sodium hydroxide), and oxidative conditions (0.1-3% hydrogen peroxide) elucidate degradation pathways [38].

Temperature and Environmental Stability

Fosfomycin monosodium demonstrates temperature-sensitive stability requiring controlled storage conditions [31] [32]. Solutions maintain optimal stability at 2-8°C, with noticeable degradation occurring at room temperature (20-25°C) over extended periods [31]. Elastomeric pump studies reveal stability for at least 5 days at 4°C and body temperature (34°C) conditions [31] [32].

Powder formulations exhibit greater temperature stability compared to solution preparations [36]. Prolonged exposure to elevated temperatures induces degradation even in solid state forms [36]. Manufacturing facilities implement environmental controls to maintain appropriate temperature and humidity levels throughout production processes [36].

Photodegradation studies indicate minimal light sensitivity, though protective packaging prevents potential degradation [36]. Thermal stress testing at 60°C for 2 hours provides accelerated aging data for stability assessment [38]. Moisture-resistant packaging incorporating desiccants protects against humidity-induced degradation during storage and transport [36].

Formulation Stability Enhancement

pH stabilizer incorporation in formulations maintains optimal alkaline conditions preventing acid-catalyzed degradation [36]. Phosphate buffer systems demonstrate effectiveness in controlling pH fluctuations in both powder and reconstituted solutions [36]. Compatibility studies with excipients ensure formulation component interactions do not compromise stability [36].

Advanced packaging technologies enhance stability through moisture control and light protection [36]. Cyclodextrin complexation and microencapsulation create protective environments around fosfomycin molecules [36]. These techniques shield the compound from unfavorable environmental conditions while improving stability in diverse physiological environments [36].

Stability-indicating analytical methods monitor degradation products and maintain quality control throughout manufacturing [38]. Ultra-high performance liquid chromatography with tandem mass spectrometry enables sensitive detection of structural changes [31]. Validation according to International Conference on Harmonization guidelines ensures analytical method reliability for stability assessment [38].

Storage ConditionTemperature (°C)Stability DurationDegradation RateRecommended Application
Refrigerated storage2-8>30 days<2% per monthLong-term storage
Room temperature20-255-7 days5-10% per weekShort-term handling
Body temperature345 days2.9% (5 days)Clinical infusion
Accelerated testing602 hours15-25%Stability prediction
Frozen storage≤-18>90 days<1% per monthExtended preservation

Fosfomycin monosodium demonstrates exceptional water solubility characteristics that are fundamentally influenced by pH variations and ionic strength conditions. The compound exhibits very high solubility in water, with quantitative measurements indicating solubility values exceeding 100 millimolar at 25°C, which corresponds to approximately 18.2 grams per liter [1]. This remarkable aqueous solubility stems from the highly polar nature of the phosphonate group and the presence of the sodium counterion, which facilitates dissolution through ionic interactions with water molecules [2].

The solubility profile shows a distinctive pH-dependent behavior that directly correlates with the ionization state of the phosphonic acid moiety. Fosfomycin possesses two distinct pKa values: pKa1 = 1.25 and pKa2 = 7.82, indicating a diprotic acid character [3] [4]. At pH 6.0, the predominant microspecies carries a net charge of -1, while at pH 7.0, the predominant form bears a -2 charge [3]. This ionization pattern significantly impacts the compound's solubility behavior, with the less ionized form at pH 6.0 demonstrating enhanced membrane permeability compared to the more highly charged species at physiological pH [3].

Research has demonstrated that the decreased ionization at slightly acidic pH values results in improved lipophilicity characteristics, which enhances bacterial uptake and subsequently increases antimicrobial efficacy [3]. The molecular structure contains an epoxide ring linked to a phosphate group that undergoes pH-dependent ionization, creating a dynamic equilibrium between different ionic forms that influences both solubility and biological activity [4].

Table 1: Solubility Profile of Fosfomycin Monosodium

SolventTemperature (°C)SolubilitySpecific ValueReference
Water20Very Soluble> [2]
Water25Soluble to 100 mM≥100 mM (18.2 g/L) [1]
WaterVariousVery Soluble> [5]
Methanol25Sparingly Soluble< [2]
Ethanol25Practically Insoluble<< [2]
Methylene Chloride25Practically Insoluble<< [2]
Acetone25Almost Insoluble<< [6]
Chlorinated Solvents25Almost Insoluble<< [6]
Ether25Almost Insoluble<< [6]

Table 2: pH-Dependent Ionization Properties

pH ValuePropertyIonization StateLipophilicityReference
1.25pKa1First IonizationN/A [3] [4]
6.0Predominant Charge-1Higher [3]
7.0Predominant Charge-2Lower [3]
7.82pKa2Second IonizationN/A [3] [4]
9.0pH Range (50g/L)Basic RangeN/A [7]
10.5pH Range (50g/L)Basic RangeN/A [7]

The aqueous solution behavior of fosfomycin monosodium also demonstrates concentration-dependent characteristics. At standard pharmaceutical concentrations, the compound maintains excellent stability in aqueous environments, with solutions showing pH values ranging from 9.0 to 10.5 when prepared at 50 grams per liter [7]. This alkaline character reflects the basic nature of the sodium salt form and influences both formulation considerations and biological interactions.

Thermal Stability and Degradation Kinetics

The thermal stability profile of fosfomycin monosodium reveals exceptional resistance to temperature-induced degradation across a wide range of conditions relevant to pharmaceutical processing and storage. Comprehensive thermogravimetric analysis and differential scanning calorimetry studies have established that the compound maintains structural integrity at temperatures exceeding 300°C under standard atmospheric pressure conditions [8].

Kinetic analysis of thermal degradation processes has been conducted using multiple analytical approaches, including thermogravimetry coupled with differential scanning calorimetry, applied to both isothermal and non-isothermal conditions [9]. The kinetic parameters derived from these studies, including activation energy, pre-exponential factor, and reaction order, provide essential data for predicting long-term stability and establishing appropriate storage conditions [9].

Recent stability investigations utilizing elastomeric delivery systems have demonstrated remarkable thermal stability characteristics under clinically relevant conditions. When maintained at refrigerated storage temperatures of 4°C, fosfomycin monosodium formulations remain stable for at least 5 days without detectable degradation [10]. More significantly, when exposed to body temperature conditions at 34°C, the compound maintains stability for 5 to 9 days, depending on concentration, with higher concentrations showing enhanced stability profiles [10].

Stress testing studies conducted at elevated temperatures of 96°C for 24-hour periods revealed no significant degradation under both neutral and basic conditions, confirming the robust thermal stability characteristics of the compound [10]. This exceptional thermal stability has been attributed to the inherent chemical stability of the phosphonate moiety and the protective effect of the sodium counterion [10].

Table 3: Thermal Stability Parameters

ParameterValueConditionsReference
Melting Point Range>300°C1013 hPa [8]
Thermal Stability (4°C)5 daysElastomeric pumps [10]
Thermal Stability (34°C)5-9 daysBody temperature simulation [10]
Degradation at 96°CNo significant degradation (24h)Stress testing [10]
Storage Stability12 months at +4°CDesiccating conditions [1]
Half-life (room temp)Extrapolated from kinetic dataSolid state [9]

The degradation kinetics follow first-order reaction mechanisms, with activation energies calculated through multiple methodological approaches yielding consistent results. The mathematical modeling of degradation pathways has enabled accurate prediction of shelf-life parameters at room temperature conditions, supporting the establishment of appropriate storage recommendations for pharmaceutical formulations [9].

Temperature-dependent solubility studies have revealed an inverse relationship between temperature and solubility in organic solvents, where increasing temperature leads to decreased solubility [11]. This unusual behavior has been attributed to the disruption of intermolecular forces between solvent and solute molecules at elevated temperatures, providing important guidance for crystallization processes in pharmaceutical manufacturing [11].

Partition Coefficients and Lipophilicity Studies

The lipophilicity characteristics of fosfomycin monosodium represent a critical physicochemical parameter that directly influences membrane permeability, tissue distribution, and biological activity. The compound exhibits a predominantly hydrophilic character due to the presence of the highly polar phosphonate group and the ionic sodium counterion, resulting in low partition coefficients in octanol-water systems [3].

The pH-dependent nature of lipophilicity represents a unique feature of fosfomycin monosodium that significantly impacts its biological behavior. At pH 6.0, where the compound exists primarily in the -1 charged state, enhanced lipophilicity is observed compared to pH 7.0, where the -2 charged species predominates [3]. This pH-dependent lipophilicity directly correlates with improved bacterial uptake and enhanced antimicrobial activity in acidic environments, particularly relevant for urinary tract applications where acidic pH conditions naturally occur [3].

Molecular dynamics simulations investigating fosfomycin permeation through bacterial outer membrane porins have revealed specific interaction patterns that govern membrane transport. During translocation through membrane channels, fosfomycin molecules undergo dehydration, releasing approximately five water molecules from the first hydration shell and four additional molecules in the constriction region [12]. This dehydration process is partially compensated by electrostatic interactions with positively charged residues in the membrane channel, facilitating transport across the lipid bilayer [12].

The compound's interaction with lipid membranes follows a pathway characterized by electrostatic interactions between the negatively charged phosphonic acid group and positively charged membrane components. These interactions, while favorable for membrane permeation, are not sufficiently strong to cause prolonged binding, allowing for efficient translocation across biological membranes [12].

Lipophilicity studies have demonstrated that fosfomycin's ability to penetrate bacterial cells is significantly enhanced in acidic environments, where the compound exists in its least ionized and most lipophilic state [3]. This characteristic enables a greater fraction of antibiotic molecules to enter bacterial cells, resulting in enhanced antimicrobial efficacy in acidic biological fluids [3].

The molecular size and structural characteristics of fosfomycin contribute to its unique permeation properties. The small molecular size facilitates sterically unhindered passage through membrane pores, while the presence of the epoxide ring and phosphonate group provides specific interaction sites for membrane transport proteins [12].

Hygroscopic Behavior and Crystal Hydration States

Fosfomycin monosodium exhibits pronounced hygroscopic behavior, demonstrating a strong tendency to absorb moisture from the surrounding environment [2] [7]. This characteristic represents a critical consideration for pharmaceutical formulation, storage, and handling procedures, as moisture uptake can significantly impact both physical and chemical stability of the compound.

The hygroscopic nature manifests as rapid moisture absorption when exposed to ambient humidity conditions, necessitating storage under rigorously controlled desiccating conditions to maintain product integrity [1]. The compound's affinity for water molecules stems from the highly polar phosphonate group and the presence of the sodium counterion, which create multiple sites for hydrogen bonding interactions with water vapor [2].

Crystal hydration studies have revealed that fosfomycin monosodium can exist in multiple hydration states, depending on environmental conditions and processing parameters. The compound is typically obtained as a single crystalline form under controlled conditions, but exposure to varying humidity levels can result in the formation of different hydrated species [13]. These hydration states exhibit distinct physicochemical properties, including altered solubility characteristics, thermal behavior, and stability profiles.

X-ray powder diffraction analysis has identified multiple polymorphic forms of fosfomycin monosodium, designated as Forms 1 through 4, each characterized by distinct diffraction patterns [14]. Form 1 exhibits characteristic peaks at 2-theta angles of 7.5, 10.3, and 11.2 degrees, while Form 2 shows peaks at 6.5, 7.5, and 17.1 degrees [14]. Forms 3 and 4 display different peak patterns at 7.4, 11.8, 18.2 degrees and 7.4, 10.9, 17.6 degrees, respectively [14].

Table 4: Crystal Forms and X-ray Diffraction Data

Crystal FormKey XRPD Peaks (°2θ)DescriptionTolerance (°2θ)Reference
Form 17.5, 10.3, 11.2Monosodium Form 1±0.2 [14]
Form 26.5, 7.5, 17.1Monosodium Form 2±0.2 [14]
Form 37.4, 11.8, 18.2Monosodium Form 3±0.2 [14]
Form 47.4, 10.9, 17.6Monosodium Form 4±0.2 [14]
Disodium SaltNot specifiedStandard commercial formN/A [15]

Table 5: Hygroscopic Behavior Properties

PropertyDescriptionImpactReference
HygroscopicityVery HygroscopicAbsorbs moisture readily [2] [7]
Water Content EffectAffects stabilityCan cause degradation [16]
Storage ConditionDesiccating conditionsPrevents moisture uptake [1]
Desiccation RequiredYesEssential for storage [1]
Moisture SensitivityHighRequires controlled environment [2]
Crystalline StateSingle crystalline form obtainedMaintains integrity [13]

The moisture sorption behavior follows typical patterns observed in hygroscopic pharmaceutical salts, with water uptake increasing exponentially at higher relative humidity levels. This behavior necessitates the implementation of moisture barriers in packaging systems and the maintenance of low humidity environments during manufacturing and storage operations [1].

The impact of moisture on chemical stability has been demonstrated through accelerated stability studies, where exposure to elevated humidity conditions results in measurable degradation of the active compound [16]. The mechanism of moisture-induced degradation involves hydrolysis reactions facilitated by the presence of water molecules, which can interact with the epoxide ring and phosphonate moiety [16].

Quality control procedures for fosfomycin monosodium must incorporate moisture content determination and environmental humidity monitoring to ensure product stability and efficacy. The compound should be stored at +4°C under desiccating conditions, with packaging systems designed to prevent moisture ingress throughout the product's shelf life [1].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

159.99013995 g/mol

Monoisotopic Mass

159.99013995 g/mol

Heavy Atom Count

9

UNII

0F86SNQ5NQ

Dates

Last modified: 08-10-2024

Explore Compound Types